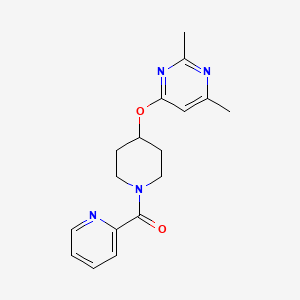

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone

Description

Properties

IUPAC Name |

[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-12-11-16(20-13(2)19-12)23-14-6-9-21(10-7-14)17(22)15-5-3-4-8-18-15/h3-5,8,11,14H,6-7,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWKFLKPAOCUNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone is a synthetic organic molecule with a complex structure that includes a piperidine ring and a pyrimidine moiety. Its unique combination of functional groups suggests potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 371.441 g/mol. The presence of the dimethylpyrimidine and piperidine structures indicates possible interactions with various biological targets, particularly in pharmacological contexts.

| Property | Value |

|---|---|

| Molecular Formula | C19H25N5O3 |

| Molecular Weight | 371.441 g/mol |

| Structure Features | Piperidine, Pyrimidine |

Biological Activity

Research indicates that compounds with similar structural features to this pyrimidine derivative exhibit various biological activities:

- Anticancer Activity : Compounds containing pyrimidine derivatives have been shown to inhibit cancer cell proliferation. For instance, 5-Fluorouracil, a fluorinated pyrimidine, is widely used in cancer therapy due to its ability to interfere with DNA synthesis.

- Antimicrobial Properties : The piperidine and pyrimidine components suggest potential antimicrobial activity, as seen in related compounds that exhibit effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The mechanism of action for This compound likely involves interaction with specific enzymes or receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. Further research is needed to elucidate the precise molecular targets and pathways influenced by this compound.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Anticancer Studies : In vitro assays using human cancer cell lines have shown that derivatives of pyrimidine can induce apoptosis and inhibit cell proliferation. For example, compounds similar to this one were tested against HeLa cells and demonstrated significant cytotoxicity .

- Inflammation Modulation : Research has indicated that certain analogs can reduce pro-inflammatory cytokines and oxidative stress markers in macrophage models, suggesting potential use as anti-inflammatory agents .

- Comparative Analysis : A comparative study highlighted the unique structural features of this compound against others like Pyrimethamine and 5-Fluorouracil, emphasizing its potential advantages in specific therapeutic areas due to its distinct functionalities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs, identified in patent literature and safety data sheets, highlight key differences in substitution patterns and heterocyclic systems, which influence physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural Comparison of (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone and Analogs

Key Observations:

The pyridin-2-yl methanone in the target compound vs.

Piperidine Substituents: The oxy linker in the target compound may reduce basicity compared to the dimethylaminomethyl () or ethylamino () groups, influencing solubility and membrane permeability .

Pharmacological Implications: Compounds with pyrazolo-pyrazine cores () are often explored in oncology for kinase inhibition, whereas phenoxyethylamino derivatives () may prioritize CNS targets due to enhanced lipophilicity .

Research Findings and Limitations

- Synthetic Accessibility: The target compound’s structure suggests compatibility with standard coupling reactions (e.g., Mitsunobu for pyrimidinyloxy-piperidine formation), akin to methods used for analogs in .

- Data Gaps: No explicit bioactivity or ADMET data are provided in the evidence, necessitating further experimental validation for target profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.